Cas no 1247673-39-7 (1-Pyrrolidinepropanoic acid, α-amino-, ethyl ester)

1-ピロリジンプロパン酸、α-アミノ、エチルエステルは、有機合成や医薬品中間体として重要な化合物です。ピロリジン環とアミノ基を有するため、高い反応性と多様な修飾可能性を備えています。エチルエステル部位は加水分解を受けやすく、カルボン酸への変換が容易であるため、さらなる誘導体合成に適しています。この化合物は、特にペプチドミメティックや生物活性分子の構築において有用な骨格を提供します。また、良好な溶解性を示すため、各種有機溶媒中での反応に広く利用可能です。立体障害が少ない構造的特徴から、求核試薬との反応性も良好です。

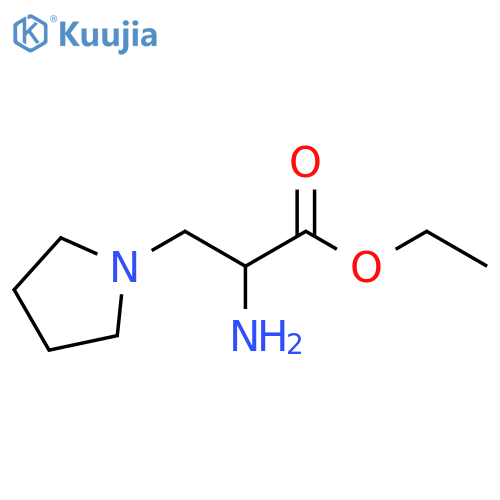

1247673-39-7 structure

商品名:1-Pyrrolidinepropanoic acid, α-amino-, ethyl ester

1-Pyrrolidinepropanoic acid, α-amino-, ethyl ester 化学的及び物理的性質

名前と識別子

-

- 1-Pyrrolidinepropanoic acid, α-amino-, ethyl ester

- EN300-4193969

- 1247673-39-7

- CS-0347872

- ETHYL 2-AMINO-3-(PYRROLIDIN-1-YL)PROPANOATE

- AKOS011194109

-

- インチ: 1S/C9H18N2O2/c1-2-13-9(12)8(10)7-11-5-3-4-6-11/h8H,2-7,10H2,1H3

- InChIKey: RRLANGYRGVJQPX-UHFFFAOYSA-N

- ほほえんだ: N1(CC(N)C(OCC)=O)CCCC1

計算された属性

- せいみつぶんしりょう: 186.136827821g/mol

- どういたいしつりょう: 186.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

- 密度みつど: 1.067±0.06 g/cm3(Predicted)

- ふってん: 275.8±25.0 °C(Predicted)

- 酸性度係数(pKa): 9.44±0.20(Predicted)

1-Pyrrolidinepropanoic acid, α-amino-, ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4193969-0.1g |

ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate |

1247673-39-7 | 95.0% | 0.1g |

$553.0 | 2025-03-15 | |

| Enamine | EN300-4193969-0.05g |

ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate |

1247673-39-7 | 95.0% | 0.05g |

$528.0 | 2025-03-15 | |

| Enamine | EN300-4193969-0.25g |

ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate |

1247673-39-7 | 95.0% | 0.25g |

$579.0 | 2025-03-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418542-500mg |

Ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate |

1247673-39-7 | 98% | 500mg |

¥27723.00 | 2024-08-09 | |

| Enamine | EN300-4193969-1.0g |

ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate |

1247673-39-7 | 95.0% | 1.0g |

$628.0 | 2025-03-15 | |

| Enamine | EN300-4193969-2.5g |

ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate |

1247673-39-7 | 95.0% | 2.5g |

$1230.0 | 2025-03-15 | |

| Enamine | EN300-4193969-5.0g |

ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate |

1247673-39-7 | 95.0% | 5.0g |

$1821.0 | 2025-03-15 | |

| Enamine | EN300-4193969-0.5g |

ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate |

1247673-39-7 | 95.0% | 0.5g |

$603.0 | 2025-03-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418542-250mg |

Ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate |

1247673-39-7 | 98% | 250mg |

¥26589.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418542-50mg |

Ethyl 2-amino-3-(pyrrolidin-1-yl)propanoate |

1247673-39-7 | 98% | 50mg |

¥19440.00 | 2024-08-09 |

1-Pyrrolidinepropanoic acid, α-amino-, ethyl ester 関連文献

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

1247673-39-7 (1-Pyrrolidinepropanoic acid, α-amino-, ethyl ester) 関連製品

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量